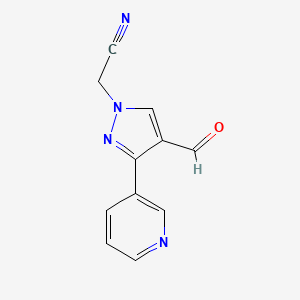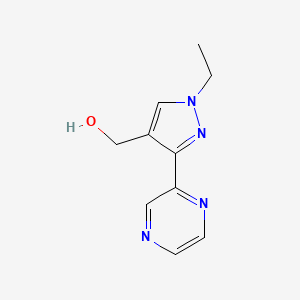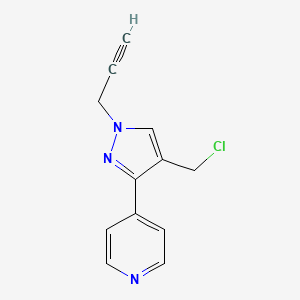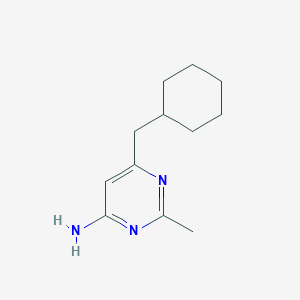
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
The compound “6-(Cyclohexylmethyl)-2-methylpyrimidin-4-amine” is a type of organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The cyclohexylmethyl group is a substituent derived from cyclohexane, a cyclic hydrocarbon . The compound also contains an amine group (-NH2), which is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the cyclohexylmethyl group and the pyrimidine ring. The cyclohexyl group is a cycloalkane and can exist in various conformations . The pyrimidine ring is a heterocyclic aromatic organic compound .Aplicaciones Científicas De Investigación
Formation and Analysis of HAAs
- HAAs are formed at parts-per-billion levels in meats cooked by ordinary methods, contributing to dietary exposure to potential carcinogens. Chronic administration of certain HAAs like PhIP has been shown to cause mammary gland cancer in animal models, underlining the significance of studying these compounds for understanding dietary cancer risks (Snyderwine, 1994).
- Analytical techniques for HAAs and their metabolites in biological matrices, foodstuffs, and beverages have been extensively developed, with liquid chromatography-mass spectrometry being the preferred method for sensitive and selective analysis (Teunissen et al., 2010).
Mitigation and Biological Effects
- Research on HAAs encompasses their formation during food processing, mitigation strategies, metabolism, biomarkers for exposure, hazard control, and risk assessment, aiming to reduce exposure and understand their health implications (Chen et al., 2020).
- The analysis of biogenic amines (BAs) in foods, which includes some HAAs, is crucial for food safety due to their potential toxicity and role as indicators of food freshness or spoilage (Önal, 2007).
Catalytic Applications
- Research into recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, involving aromatic, heterocyclic, and aliphatic amines, including cyclohexylamines, demonstrates the relevance of such compounds in synthetic organic chemistry (Kantam et al., 2013).
Food Safety and Toxicity
- A critical review on the biological significance of trace levels of mutagenic HAAs in the human diet discusses the potent mutagenic activity of these compounds and their variable cancer-producing potential in different species, highlighting the complexities of assessing health hazards from HAAs in foods (Stavric, 1994).
Propiedades
IUPAC Name |
6-(cyclohexylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUMQVSRADMHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



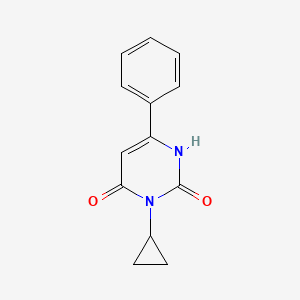

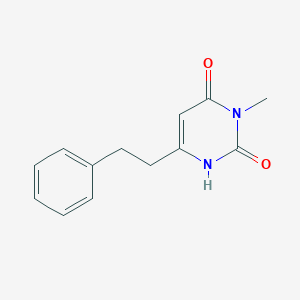
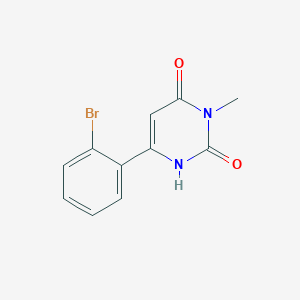
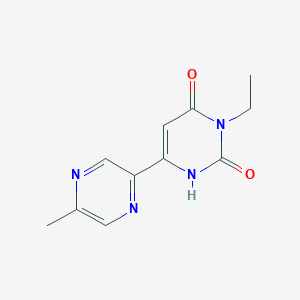
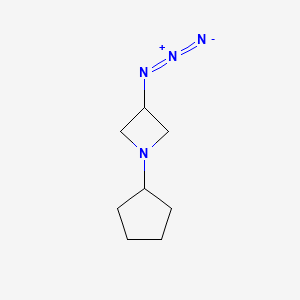

![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
